![molecular formula C26H39N3O13 B608815 Mal-amido-PEG6-NHS CAS No. 1137109-21-7](/img/structure/B608815.png)
Mal-amido-PEG6-NHS
Overview
Description
Mal-amido-PEG6-NHS is a PEG linker containing a maleimide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
This compound ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular weight of this compound is 601.6 g/mol . The molecular formula is C26H39N3O13 .Chemical Reactions Analysis
The NHS ester of this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 601.6 g/mol and a molecular formula of C26H39N3O13 . It is soluble in DMSO, DCM, DMF . It is stored at -20°C .Scientific Research Applications
PEGylation in Drug and Gene Delivery
PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, significantly enhances the efficacy and reduces toxicity in drug and gene delivery. Mal-amido-PEG6-NHS is often used in PEGylation to improve solubility and stability. PEGylated PAMAM dendrimers, for instance, have shown promising potential in overcoming limitations like drug leakage, immunogenicity, and systemic cytotoxicity. These modified dendrimers also exhibit enhanced solubilization of hydrophobic drugs and potential in DNA transfection, siRNA delivery, and tumor targeting (Luong et al., 2016).
Addressing PEG Immunogenicity
Despite the widespread use of PEG in bioconjugation and nanomedicine, concerns have arisen about the immunogenicity of PEG, leading to adverse effects in patients with anti-PEG antibodies. This has prompted research into alternative polymers to replace PEG. Although alternatives exist, they are still in early development stages, and further efforts are needed to design, synthesize, and evaluate new materials (Thai Thanh Hoang Thi et al., 2020).
PEG Functionalized Graphene Oxide in Tissue Engineering
The functionalization of graphene oxide with PEG (PEG-GO) has garnered significant attention due to its improved solubility, stability, and biocompatibility. PEG-GO not only serves as an efficient drug delivery system but also supports the attachment, proliferation, and differentiation of stem cells, playing a crucial role in tissue engineering. Additionally, its antibacterial efficacy minimizes the risk of implant-associated infections (Ghosh & Chatterjee, 2020).
Protein-Polymer Conjugation Beyond PEGylation
While PEGylation has been the gold standard in the pharmaceutical industry for enhancing the therapeutic efficacy of biological therapeutics, the non-degradability and immunogenicity of PEG have led to the exploration of alternative polymers. Research is ongoing to develop materials that can replace PEG, with various alternatives showing promise. However, these materials require in-depth in vivo testing to validate their suitability as PEG replacements (Qi & Chilkoti, 2015).
Mechanism of Action
Target of Action
Mal-amido-PEG6-NHS, also known as 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, primarily targets primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets to achieve specific functional outcomes.
Mode of Action
The compound contains a maleimide group and an NHS ester. The NHS ester in the compound is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Biochemical Pathways
The compound operates within the biochemical pathways involving proteins, amine-modified oligonucleotides, and other amine-containing molecules. By forming covalent bonds with thiol groups, it enables the connection of these biomolecules with a thiol . This can affect various biochemical pathways depending on the specific biomolecules involved.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The primary result of the action of this compound is the formation of a covalent bond between the maleimide group of the compound and a thiol group on a biomolecule . This enables the connection of the biomolecule with a thiol, which can have various molecular and cellular effects depending on the specific biomolecule involved.
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The maleimide group reacts readily with free thiol groups at pH 6.5~7.5 , and the NHS ester reacts with primary amine groups at pH 710 . The compound is sensitive to moisture and temperature, and is typically stored at -20°C . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
The safety data sheet for a similar compound, Mal-PEG6-NHS ester, indicates that it is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and possible risk of harm to the unborn child .
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O13/c30-21(5-8-28-22(31)1-2-23(28)32)27-7-10-37-12-14-39-16-18-41-20-19-40-17-15-38-13-11-36-9-6-26(35)42-29-24(33)3-4-25(29)34/h1-2H,3-20H2,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCPTIUOZBWCKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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